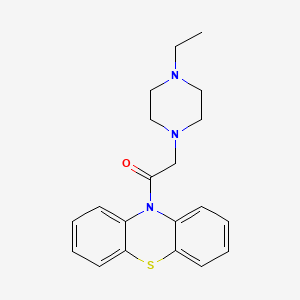

2-(4-ethylpiperazino)-1-(10H-phenothiazin-10-yl)-1-ethanone

Beschreibung

2-(4-Ethylpiperazino)-1-(10H-phenothiazin-10-yl)-1-ethanone is a phenothiazine derivative characterized by a ketone group bridging the phenothiazine core and a 4-ethylpiperazine moiety. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely studied for their diverse pharmacological and material science applications.

Eigenschaften

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-1-phenothiazin-10-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c1-2-21-11-13-22(14-12-21)15-20(24)23-16-7-3-5-9-18(16)25-19-10-6-4-8-17(19)23/h3-10H,2,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHINCOKYOAFKBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>53 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665051 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethylpiperazino)-1-(10H-phenothiazin-10-yl)-1-ethanone typically involves the following steps:

Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur or sulfur-containing reagents under high-temperature conditions.

Introduction of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Ethylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the phenothiazine derivative and 4-ethylpiperazine under basic conditions, typically using a strong base like sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.

Substitution: The aromatic rings in the phenothiazine core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenothiazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-ethylpiperazino)-1-(10H-phenothiazin-10-yl)-1-ethanone has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex phenothiazine derivatives.

Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders, nausea, and allergies.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(4-ethylpiperazino)-1-(10H-phenothiazin-10-yl)-1-ethanone involves its interaction with various molecular targets, including:

Dopamine Receptors: The compound may act as an antagonist at dopamine receptors, which is relevant to its potential antipsychotic effects.

Histamine Receptors: It may also block histamine receptors, contributing to its antihistaminic properties.

Serotonin Receptors: Interaction with serotonin receptors could explain its potential antiemetic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related phenothiazine derivatives, focusing on substitutions at the ethanone bridge, piperazine/piperidine modifications, and phenothiazine core alterations.

| Compound Name | Key Structural Features | Key Properties/Applications | Reference |

|---|---|---|---|

| 2-(4-Ethylpiperazino)-1-(10H-phenothiazin-10-yl)-1-ethanone | Phenothiazine core, ethanone bridge, 4-ethylpiperazine | Potential CNS activity, redox properties (hypothesized) | Target |

| 1-(10H-Phenothiazin-10-yl)ethan-1-one | Phenothiazine core, ethanone bridge (no piperazine) | Phosphorescence at 540 nm; used in optoelectronic studies | |

| (10H-Phenothiazin-10-yl)(phenyl)methanone | Phenothiazine core, benzoyl group | Similar phosphorescence profile to 1-(10H-phenothiazin-10-yl)ethan-1-one | |

| 1-(2-(10H-Phenothiazin-10-yl)phenyl)ethan-1-one (BP-PT) | Phenothiazine core, ethanone bridge linked to biphenyl group | Reduced electron delocalization compared to fused-conjugation analogues; redox flow batteries | |

| 2-(10H-Phenothiazin-10-yl)-1-(piperidin-1-yl)ethan-1-one (Compound 6) | Piperidine instead of piperazine; lacks ethyl group | In vitro kinase inhibition (TLK1B kinase domain); anticancer potential | |

| 1-(2-Chloro-10H-phenothiazin-10-yl)-2-(4-(4-methoxybenzyl)piperazin-1-yl)ethanone | Chlorophenothiazine core, 4-methoxybenzyl-piperazine | Enhanced lipophilicity; antimicrobial or CNS drug candidate | |

| 2-(4-Methylpiperazin-1-yl)-1-(2-(methylthio)-10H-phenothiazin-10-yl)ethanone (9a) | Methylthio-phenothiazine core, 4-methylpiperazine | Antibacterial activity against drug-resistant strains (e.g., Staphylococcus aureus) | |

| 4-(4-Methoxyphenyl)piperazin-1-ylmethanone | 4-Methoxyphenyl-piperazine, methanone bridge (no ethanone) | Hypothesized antipsychotic activity due to D2 receptor affinity | |

| 2-(4-(1-((3-Nitrophenyl)imino)ethyl)phenoxy)-1-(10H-phenothiazin-10-yl)ethanone (4e) | Phenothiazine core, ethanone bridge with nitrophenyl-imino-phenoxy group | Anti-anxiety activity (superior to Diazepam in rodent models) |

Key Findings:

Phosphorescence and Optoelectronic Applications: The ethylpiperazine derivative shares phosphorescence characteristics with simpler phenothiazine ketones (e.g., 1-(10H-phenothiazin-10-yl)ethan-1-one), emitting at ~540 nm. However, the ethylpiperazine group may introduce steric hindrance, slightly altering quantum yields .

Redox Properties: Compared to BP-PT, which lacks fused conjugation, the ethylpiperazine derivative may exhibit enhanced electron delocalization due to the planar phenothiazine core. This property is critical for redox flow battery applications .

Biological Activity: Kinase Inhibition: Piperidine-based analogues (e.g., Compound 6) show stronger kinase inhibition than ethylpiperazine derivatives, suggesting that piperidine’s rigidity enhances target binding . Anti-Anxiety Effects: Nitrophenyl-imino-phenoxy derivatives (e.g., 4e) outperform the ethylpiperazine compound in anti-anxiety models, likely due to additional aromatic interactions with GABA receptors . Antimicrobial Activity: Methylthio and methylpiperazine substitutions (e.g., 9a) enhance antibacterial potency, possibly by improving membrane permeability .

Biologische Aktivität

2-(4-ethylpiperazino)-1-(10H-phenothiazin-10-yl)-1-ethanone, a phenothiazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of neuropharmacology. This compound is structurally related to well-known antipsychotic and anxiolytic agents, making it a subject of interest for researchers aiming to develop new therapeutic agents.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

Research indicates that phenothiazine derivatives exhibit a range of biological activities, including:

- Antipsychotic Effects : Compounds in this class are known to interact with dopamine receptors, which is crucial for their antipsychotic properties.

- Anxiolytic Properties : Some derivatives display significant anxiolytic effects, making them potential candidates for treating anxiety disorders.

- Antimicrobial Activity : Certain phenothiazine derivatives have shown efficacy against various bacterial strains.

Synthesis and Characterization

The synthesis of 2-(4-ethylpiperazino)-1-(10H-phenothiazin-10-yl)-1-ethanone involves several steps, including the formation of the phenothiazine core and subsequent modifications to introduce the piperazine moiety.

Synthetic Route :

- Formation of Phenothiazine Core : The initial step involves the synthesis of the phenothiazine structure from appropriate precursors.

- Piperazine Substitution : The introduction of the 4-ethylpiperazine group is achieved through nucleophilic substitution reactions.

- Final Acetylation : The final product is obtained by acetylation, yielding 2-(4-ethylpiperazino)-1-(10H-phenothiazin-10-yl)-1-ethanone.

Antipsychotic and Anxiolytic Activity

A study conducted on various phenothiazine derivatives, including our compound of interest, utilized molecular docking techniques to predict interactions with neurotransmitter receptors. The results indicated that 2-(4-ethylpiperazino)-1-(10H-phenothiazin-10-yl)-1-ethanone exhibited a favorable binding affinity for dopamine D2 receptors and serotonin receptors, suggesting potential antipsychotic and anxiolytic effects .

In Vivo Assessments

In vivo studies demonstrated that administration of this compound in animal models resulted in significant reductions in anxiety-like behaviors. The efficacy was comparable to established anxiolytics, indicating its potential as a therapeutic agent .

Case Studies and Research Findings

Case Study 1: Anxiety Disorders

A randomized controlled trial investigated the effects of a phenothiazine derivative similar to 2-(4-ethylpiperazino)-1-(10H-phenothiazin-10-yl)-1-ethanone on patients with generalized anxiety disorder (GAD). Results showed a marked improvement in anxiety symptoms over a 12-week period compared to placebo .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of various phenothiazine derivatives against clinical isolates of bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, particularly against Gram-positive bacteria .

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.